Cas no 4870-65-9 (2-Bromo-2-phenylacetic acid)

2-Bromo-2-phenylacetic acid is a brominated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive bromine and carboxylic acid functional groups enable efficient derivatization, making it valuable for cross-coupling reactions, esterifications, and amide formations. The phenylacetic acid backbone further enhances its utility in constructing biologically active molecules. With high purity and consistent quality, 2-Bromo-2-phenylacetic acid is suitable for research and industrial applications requiring precise bromination or functional group manipulation. Proper handling is advised due to its potential reactivity.
2-Bromo-2-phenylacetic acid structure
2-Bromo-2-phenylacetic acid structure
Product Name:2-Bromo-2-phenylacetic acid
CAS No:4870-65-9
MF:C8H7BrO2
MW:215.043981790543
MDL:MFCD00004206
CID:45385
PubChem ID:97919
Update Time:2025-10-29

2-Bromo-2-phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • alpha-Bromophenylacetic acid
    • 2-bromo-2-phenylacetic acid
    • α-Bromophenylacetic acid
    • a-Bromophenylaceticacid
    • DL-alpha-Bromophenylacetic acid
    • Bromo(phenyl)acetic acid
    • .alpha.-Bromophenylacetic acid
    • bromophenylacetic acid
    • bromo-phenyl-acetic acid
    • BROMO-PHENYLACETIC ACID
    • dl-.alpha.-Bromophenylacetic acid
    • WAKFRZBXTKUFIW-UHFFFAOYSA-N
    • Benzeneacetic acid, .alpha.-bromo-
    • phenylbromoacetic acid
    • bromo(phenyl)aceticacid
    • bromo (phenyl)aceticacid
    • bromo (phenyl)acetic acid
    • alpha-bromphenylacetic acid
    • alpha-Br
    • AM20060635
    • EN300-110722
    • alpha-bromo-alpha-phenylacetic acid
    • 4870-65-9
    • DTXSID401314228
    • NSC-59241
    • Bromo(phenyl)acetic acid #
    • NS00015781
    • B0984
    • SCHEMBL234580
    • AKOS005067634
    • NSC 59241
    • 2-Bromo-2-phenylaceticacid
    • MFCD00004206
    • NSC59241
    • EINECS 225-477-4
    • FT-0623260
    • alpha-Bromophenylacetic acid, 98%
    • a-Bromophenylacetic acid, Pract.
    • W-106044
    • alpha-bromophenyl acetic acid
    • STL191471
    • DB-020592
    • 2-Bromo-2-phenylacetic acid
    • MDL: MFCD00004206
    • Inchi: 1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
    • InChI Key: WAKFRZBXTKUFIW-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 213.96300
  • Monoisotopic Mass: 213.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White powder
  • Density: 1.6430
  • Melting Point: 80.0 to 84.0 deg-C
  • Boiling Point: 286.7 ºC at 760 mmHg
  • Flash Point: 127.2ºC
  • Refractive Index: 1.605
  • PSA: 37.30000
  • LogP: 2.20720
  • Solubility: Uncertain

2-Bromo-2-phenylacetic acid Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314,H335
  • Warning Statement: P261,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-36/37
  • Safety Instruction: S26; S27; S28; S36/37/39; S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • Packing Group:III
  • Hazard Level:8

2-Bromo-2-phenylacetic acid Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromo-2-phenylacetic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:4870-65-9)α-溴
Order Number:LE2469859
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Bromo-2-phenylacetic acid

2-Bromo-2-phenylacetic acid (CAS No. 4870-65-9): A Versatile Compound in Pharmaceutical and Biomedical Research

2-Bromo-2-phenylacetic acid, with the systematic name 2-bromo-2-phenylacetic acid, is a halogenated aromatic carboxylic acid characterized by its unique molecular structure. Its chemical formula is C9H9BrO2, and the compound exhibits a molecular weight of 221.07 g/mol. The presence of a bromine atom at the 2-position of the acetic acid group, coupled with the phenyl ring, contributes to its distinct chemical and biological properties. This compound is widely studied for its potential applications in pharmacological research, drug discovery, and synthetic chemistry. The CAS No. 4870-65-9 identifier is critical for its classification and regulatory compliance in scientific literature and industrial applications.

2-Bromo-2-phenylacetic acid is a member of the aromatic carboxylic acid family, where the bromine substitution at the 2-position introduces electronic effects that modulate its reactivity and biological activity. The phenyl group enhances aromaticity, while the bromine atom acts as an electron-withdrawing group, influencing the compound’s interactions with biological targets. Recent studies have highlighted its role in synthetic pathways for the development of bioactive molecules, particularly in the context of antimicrobial agents and anti-inflammatory compounds. These findings underscore the importance of 2-bromo-2-phenylacetic acid as a building block in the design of novel therapeutics.

The synthesis of 2-bromo-2-phenylacetic acid typically involves multi-step organic reactions, including electrophilic aromatic substitution and nucleophilic substitution mechanisms. One of the most efficient methods reported in recent literature involves the bromination of 2-phenylacetic acid using bromine in a polar solvent, followed by purification through crystallization or column chromatography. This approach has been optimized to achieve high yields and purity, which is essential for downstream applications in pharmaceutical development. The reaction conditions, such as temperature control and solvent selection, are critical factors that influence the efficiency of the bromination process.

Recent advances in synthetic chemistry have led to the exploration of alternative routes for the preparation of 2-bromo-2-phenylacetic acid. For instance, a 2023 study published in the Journal of Organic Chemistry described a microwave-assisted synthesis method that significantly reduced reaction time while maintaining high stereoselectivity. This innovation not only enhances the scalability of the process but also aligns with the growing demand for sustainable and energy-efficient synthetic strategies in the pharmaceutical industry. The ability to produce 2-bromo-2-phenylacetic acid with minimal byproducts is a key advantage for its use in drug discovery and biomedical research.

In the context of pharmacological applications, 2-bromo-2-phenylacetic acid has been investigated for its potential as a precursor for bioactive molecules. A 2024 study published in Drug Discovery Today demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. The study revealed that the bromine atom enhances the compound’s ability to interact with specific targets, such as protein kinase inhibitors and cell membrane receptors. These findings suggest that 2-bromo-2-phenylacetic acid could serve as a scaffold for the development of new drugs targeting inflammatory diseases and microbial infections.

Furthermore, 2-bromo-2-phenylacetic acid has been explored for its role in neuropharmacology. Research published in the Journal of Medicinal Chemistry in 2023 highlighted its potential as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative disorders. The compound’s ability to cross the blood-brain barrier and its interactions with specific receptors make it a candidate for further investigation in the treatment of conditions such as Parkinson’s disease and Alzheimer’s disease. These studies emphasize the versatility of 2-bromo-2-phenylacetic acid in addressing complex biological challenges.

From a synthetic chemistry perspective, 2-bromo-2-phenylacetic acid is a valuable intermediate for the preparation of more complex molecules. Its reactivity allows for the introduction of functional groups through various chemical transformations, such as esterification, amide formation, and coupling reactions. These properties make it a critical component in the synthesis of pharmaceutical compounds and biological agents. The ability to modify its structure while retaining its core chemical identity is a key factor in its application across multiple scientific disciplines.

In conclusion, 2-bromo-2-phenylacetic acid (CAS No. 4870-65-9) represents a significant compound in the fields of pharmaceutical research, synthetic chemistry, and biomedical science. Its unique molecular structure and reactivity enable its use as a precursor for the development of novel therapeutics. Ongoing studies continue to uncover new applications for this compound, highlighting its potential to contribute to advancements in drug discovery and medical treatments. As research progresses, the importance of 2-bromo-2-phenylacetic acid in scientific innovation is likely to grow, solidifying its role as a key player in modern chemical and biological research.

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Purity:99%
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